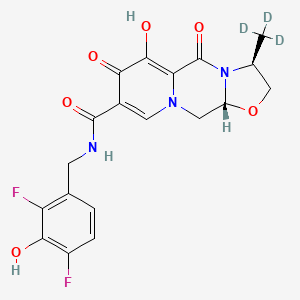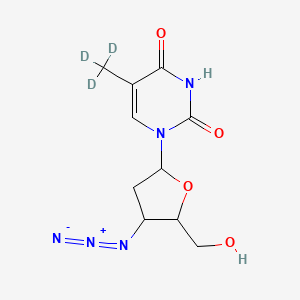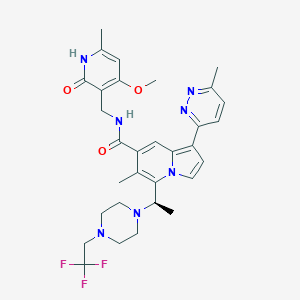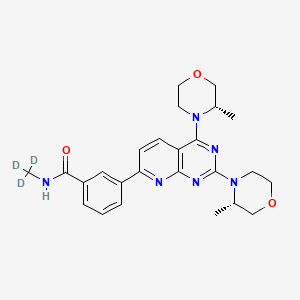
Vistusertib-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vistusertib-d3 is a deuterated form of Vistusertib, a dual inhibitor of the mammalian target of rapamycin complex 1 and complex 2. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Vistusertib. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vistusertib-d3 involves the incorporation of deuterium atoms into the Vistusertib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves:
Scaling Up Hydrogen-Deuterium Exchange Reactions: Optimizing reaction conditions to ensure efficient and cost-effective production.
Purification: Using techniques such as chromatography to purify the final product and ensure high deuterium incorporation.
化学反応の分析
Types of Reactions
Vistusertib-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound.
科学的研究の応用
Vistusertib-d3 has a wide range of scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of Vistusertib in biological systems.
Metabolic Pathway Analysis: Tracing the metabolic pathways of Vistusertib using deuterium-labeled compounds.
Drug Development: Investigating the efficacy and safety of Vistusertib in preclinical and clinical studies.
Biological Research: Understanding the role of the mammalian target of rapamycin complex 1 and complex 2 in various diseases, including cancer and pulmonary fibrosis
作用機序
Vistusertib-d3 exerts its effects by inhibiting the mammalian target of rapamycin complex 1 and complex 2. This inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The molecular targets include:
mTORC1 and mTORC2: Inhibition of these complexes disrupts their signaling pathways.
Downstream Effectors: Inhibition of mTORC1 and mTORC2 affects various downstream effectors, including ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1
類似化合物との比較
Similar Compounds
Everolimus: Another mTOR inhibitor, but it primarily targets mTORC1.
Temsirolimus: Similar to Everolimus, it targets mTORC1.
AZD8055: A dual mTORC1 and mTORC2 inhibitor, similar to Vistusertib.
Uniqueness of Vistusertib-d3
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the metabolic stability and pathways of Vistusertib, making it a valuable tool in drug development and research.
特性
分子式 |
C25H30N6O3 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1/i3D3 |
InChIキー |
JUSFANSTBFGBAF-MVTDVSAUSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(=O)C1=CC=CC(=C1)C2=NC3=C(C=C2)C(=NC(=N3)N4CCOC[C@@H]4C)N5CCOC[C@@H]5C |
正規SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



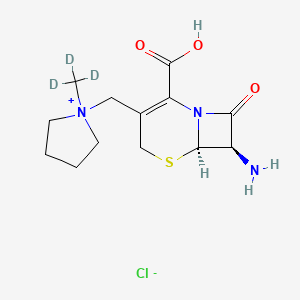
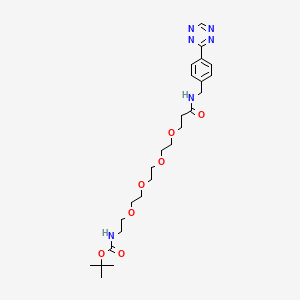
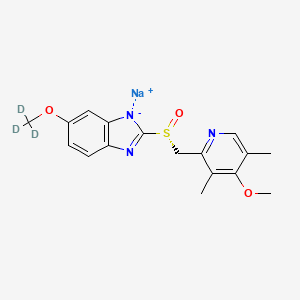
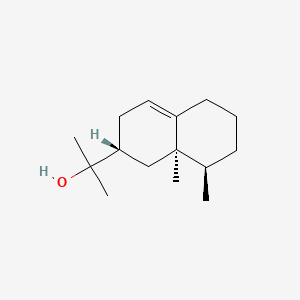

![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
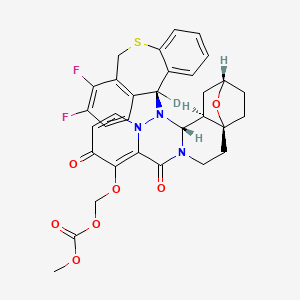

![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
